N-ethylethanamine;5-nitropyridine-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylethanamine;5-nitropyridine-2-sulfonic acid is a compound that combines an amine group with a nitropyridine sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;5-nitropyridine-2-sulfonic acid typically involves the reaction of 5-nitropyridine-2-sulfonic acid with N-ethylethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. For example, the substitution reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been studied extensively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form amino derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as methoxy, ethoxy, isopropoxy, amino, and chloro groups.
Catalysts: Various catalysts may be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine;5-nitropyridine-2-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-ethylethanamine;5-nitropyridine-2-sulfonic acid include other nitropyridine derivatives and sulfonic acid compounds, such as:
- 2-methoxy-5-nitropyridine
- 2-ethoxy-5-nitropyridine
- 2-chloro-5-nitropyridine
Uniqueness
This compound is unique due to its combination of an amine group with a nitropyridine sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
681462-82-8 |
---|---|
Molekularformel |
C9H15N3O5S |
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
N-ethylethanamine;5-nitropyridine-2-sulfonic acid |
InChI |
InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LXOBBTURWCDQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.